3-(Aminomethyl)oxetane-3-carboxylic acid

Vue d'ensemble

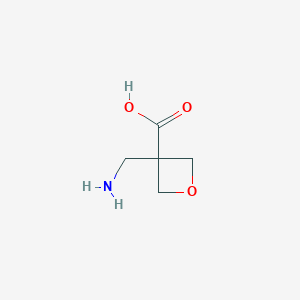

Description

3-(Aminomethyl)oxetane-3-carboxylic acid: is a chemical compound with the molecular formula C5H9NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring

Mécanisme D'action

Target of Action

It is known that this compound is a heterocyclic carboxylic acid derivative, which is primarily used in laboratory organic synthesis . It serves as an intermediate in pharmaceutical research and development .

Mode of Action

The specific mode of action of 3-(Aminomethyl)oxetane-3-carboxylic acid is not well-documented. As a chemical intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions and the resulting changes would depend on the specific context of the synthesis .

Biochemical Pathways

As a chemical intermediate, it is involved in various synthetic pathways in pharmaceutical research . The downstream effects would be dependent on the specific reactions and compounds involved.

Pharmacokinetics

As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .

Result of Action

As a synthetic intermediate, its effects would be determined by the properties of the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at -20°C .

Analyse Biochimique

Biochemical Properties

Oxetane-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxetane compound .

Cellular Effects

Oxetane-containing compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(Aminomethyl)oxetane-3-carboxylic acid is not well-defined. Oxetane-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxetane-containing compounds are known for their propensity to undergo ring-opening reactions, which could potentially influence their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Oxetane-containing compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-(aminomethyl)oxetanone under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Halides, amines, solvents like THF or dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include various oxetane derivatives, reduced forms of the compound, and substituted aminomethyl oxetanes .

Applications De Recherche Scientifique

Synthetic Applications

3-(Aminomethyl)oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives that exhibit biological activity. For instance, it can be transformed into oxetane-based derivatives through several chemical reactions, including acylation and alkylation, which are essential for creating complex molecular architectures.

Table 1: Synthetic Transformations of this compound

| Transformation Type | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Acylation | TMAH, Acetonitrile | Tert-butoxycarbonyl derivative | 88 |

| Alkylation | DMF, CuI catalyst | Fluoro-substituted oxetane derivative | 70 |

| Hydrolysis | Acidic conditions | Free acid form | Variable |

The ability to modify the oxetane ring structure allows chemists to tailor compounds for specific functions, enhancing their utility in drug design and development.

Research has indicated that derivatives of this compound exhibit a range of biological activities. These include antimicrobial properties and potential applications in treating various diseases.

Antimicrobial Properties

Several studies have shown that compounds derived from this compound possess antimicrobial activity against bacteria and fungi. This is particularly relevant in the context of drug-resistant strains, where novel compounds are urgently needed.

Anticancer Activity

Some derivatives have demonstrated antiproliferative effects in cancer cell lines. The structural modifications on the oxetane core can enhance selectivity and potency against specific cancer types.

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Oxetane Derivative A | Antibacterial | E. coli | 25 |

| Oxetane Derivative B | Antifungal | C. albicans | 15 |

| Oxetane Derivative C | Anticancer | MCF-7 (breast cancer) | 10 |

Therapeutic Potential

The therapeutic potential of this compound derivatives extends to several areas:

Neurological Disorders

Research indicates that some derivatives may inhibit specific neurotransmitter transporters, suggesting a role in treating conditions such as depression or anxiety disorders. For example, modifications to the amine group have been linked to enhanced inhibition of glycine transporters, which could be beneficial for mental health therapies .

HIV Treatment

Certain derivatives have shown promise in suppressing HIV infection without cytotoxic effects on host cells, highlighting their potential as antiviral agents .

Case Studies and Research Insights

Recent studies have focused on the synthesis and evaluation of novel derivatives based on the oxetane structure:

- Antimicrobial Screening : A series of oxetane derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens, revealing several candidates with potent activity.

- Cancer Research : Investigations into the antiproliferative effects of specific oxetane derivatives on various cancer cell lines led to the identification of compounds that significantly inhibited cell growth.

Comparaison Avec Des Composés Similaires

3-Aminooxetane: Similar structure but lacks the carboxylic acid group.

3-Aminotetrahydrofuran: Contains a five-membered ring instead of a four-membered oxetane ring.

3-Hydroxyazetidine hydrochloride: Contains a nitrogen atom in the ring structure, differing from the oxygen in oxetane.

Uniqueness: 3-(Aminomethyl)oxetane-3-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the oxetane ring. This dual functionality allows for versatile chemical modifications and applications in various fields of research and industry.

Activité Biologique

3-(Aminomethyl)oxetane-3-carboxylic acid is an intriguing compound in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered oxetane ring, which can serve as a bioisostere for various functional groups, particularly carboxylic acids. The unique properties of the oxetane ring contribute to its stability and reactivity in biological systems. The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological pathways. Key mechanisms include:

- Hydrogen Bonding : The aminomethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.

- Isosteric Replacement : The oxetane structure can replace carbonyl or carboxylic acid moieties in drug design, potentially improving metabolic stability while maintaining bioactivity .

Biological Activity and Applications

Research has demonstrated that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies indicate that oxetanes can act as inhibitors of cyclooxygenase (COX) pathways, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. For instance, derivatives of 3-amino-oxetanes have demonstrated significant inhibition against pathogens like E. coli and Pseudomonas aeruginosa .

- Neuroprotective Effects : Recent studies suggest that this compound may function as an anti-Alzheimer's agent by inhibiting specific enzymes involved in neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX pathways | |

| Antimicrobial | Effective against E. coli and P. aeruginosa | |

| Neuroprotective | Potential anti-Alzheimer's activity |

Case Study: Inhibition of COX Pathways

In a study evaluating the inhibition of COX pathways, various oxetanol derivatives were tested for their IC50 values (the concentration required to inhibit 50% of the target enzyme). The results indicated that certain derivatives had comparable or superior activity relative to traditional carboxylic acids used in anti-inflammatory therapies.

Table 2: IC50 Values for Oxetanol Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3-Aminomethyl oxetane derivative | 12 ± 2 | COX-1 |

| Ibuprofen analogue | 15 ± 1 | COX-1 |

| Control (no treatment) | N/A | N/A |

Propriétés

IUPAC Name |

3-(aminomethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMENSXXKJICSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526540-96-4 | |

| Record name | 3-(aminomethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.